molecular formula C18H14N6 B5867531 benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone

benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone

Cat. No. B5867531
M. Wt: 314.3 g/mol
InChI Key: QEXFBTWEHWPJHE-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of benzaldehyde and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been suggested that benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and antimicrobial activities. In addition, benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been used as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone in lab experiments is its wide range of biological activities. It has been found to have antitumor, anti-inflammatory, and antimicrobial activities, making it useful in various research areas. Another advantage is its fluorescent properties, which make it useful as a probe for the detection of metal ions. However, one of the limitations of using benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the investigation of the mechanism of action of benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone, which can provide insights into its biological activities. Furthermore, the development of new derivatives of benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone with improved properties and activities is another future direction. Finally, the application of benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone in various fields, such as medicine, agriculture, and environmental science, is another area of future research.

Synthesis Methods

Benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been synthesized using different methods. One of the most common methods is the reaction of benzaldehyde and 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of ethanol. The reaction is carried out under reflux conditions for several hours until the product is formed. Other methods include the reaction of benzaldehyde and 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of acetic anhydride or acetic acid.

Scientific Research Applications

Benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been extensively used in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been used as a fluorescent probe for the detection of metal ions. In addition, benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been used as a ligand in the design of metal complexes for various applications.

properties

IUPAC Name

N-[(E)-benzylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6/c1-3-7-14(8-4-1)11-21-23-17-16-12-22-24(18(16)20-13-19-17)15-9-5-2-6-10-15/h1-13H,(H,19,20,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXFBTWEHWPJHE-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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